molecular formula C16H23NO2 B2655350 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 339058-63-8

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone

Cat. No.: B2655350
CAS No.: 339058-63-8
M. Wt: 261.365
InChI Key: NDCJDMYHUYGAJK-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethoxy group and a piperidin-1-ylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Chemical Reactions Analysis

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine moiety is known to play a crucial role in its biological activity, potentially affecting neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJDMYHUYGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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